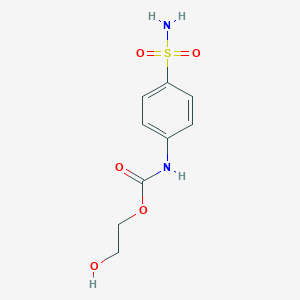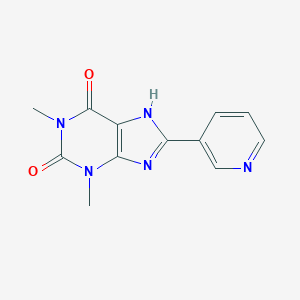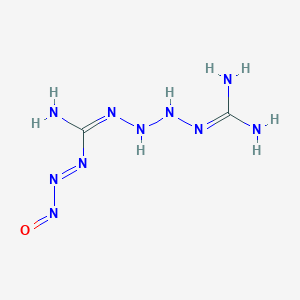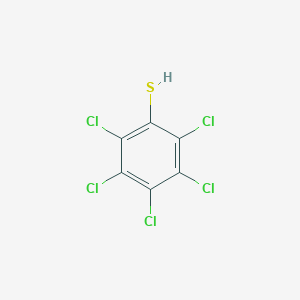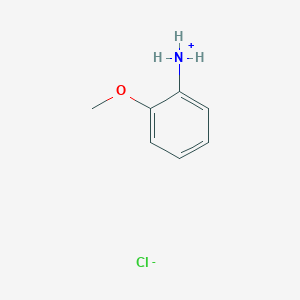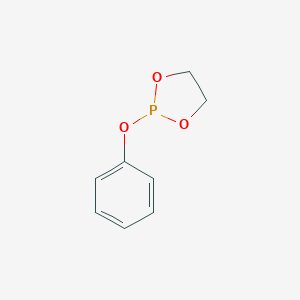
2-Phenoxy-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1,3,2-dioxaphospholane, also known as Phenoxyphosphazene, is a cyclic phosphazene compound that has been widely used in scientific research. It is a versatile and highly reactive compound that has a broad range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2-Phenoxy-1,3,2-dioxaphospholane is not fully understood, but it is believed to involve the formation of stable complexes with various substrates. It has been found to be a highly reactive compound that can form covalent bonds with a variety of nucleophiles, including amines, alcohols, and thiols.
Biochemische Und Physiologische Effekte
2-Phenoxy-1,3,2-dioxaphospholane has been found to have a variety of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, and it has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Phenoxy-1,3,2-dioxaphospholane in lab experiments is its versatility and reactivity. It can be used in a variety of applications and can form stable complexes with a wide range of substrates. However, one of the limitations of using this compound is its toxicity, which can be harmful to both humans and animals.
Zukünftige Richtungen
There are several future directions for the use of 2-Phenoxy-1,3,2-dioxaphospholane in scientific research. One potential application is in the development of new drug delivery systems, as it has been found to form stable complexes with various drugs. Additionally, it may be used in the development of new materials with unique properties, such as biodegradable polymers. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Synthesemethoden
The synthesis of 2-Phenoxy-1,3,2-dioxaphospholane can be achieved through several methods, including the reaction of Phosphorus pentoxide with phenol and the reaction of Phosphorus oxychloride with phenol. The latter method is the most commonly used and involves the reaction of Phosphorus oxychloride with phenol in the presence of a catalyst such as pyridine.
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-1,3,2-dioxaphospholane has been used in various scientific research applications, including the synthesis of new materials, catalysis, and drug delivery systems. It has been found to be an effective catalyst in the synthesis of polymers, and it has also been used in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Eigenschaften
CAS-Nummer |
1077-05-0 |
|---|---|
Produktname |
2-Phenoxy-1,3,2-dioxaphospholane |
Molekularformel |
C8H9O3P |
Molekulargewicht |
184.13 g/mol |
IUPAC-Name |
2-phenoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C8H9O3P/c1-2-4-8(5-3-1)11-12-9-6-7-10-12/h1-5H,6-7H2 |
InChI-Schlüssel |
NGBJGNHDKWOIHH-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OC2=CC=CC=C2 |
Kanonische SMILES |
C1COP(O1)OC2=CC=CC=C2 |
Andere CAS-Nummern |
1077-05-0 |
Synonyme |
Phosphorous acid, cyclic ethylene ester, phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



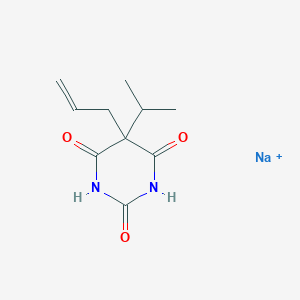
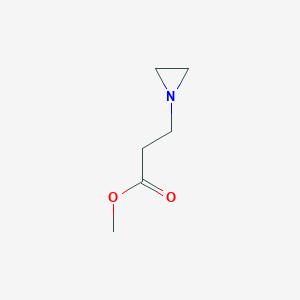
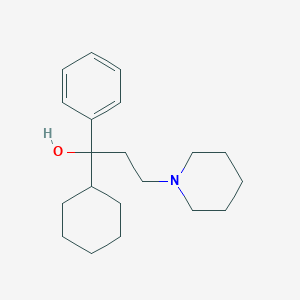
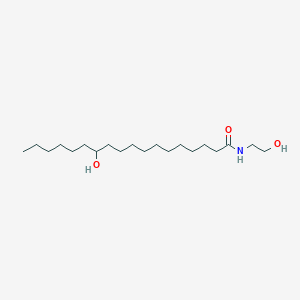
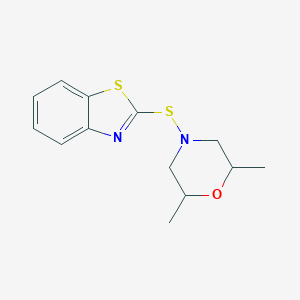
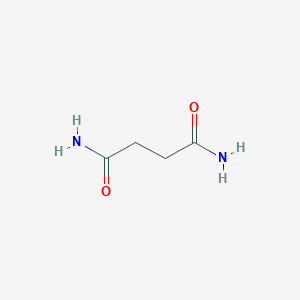
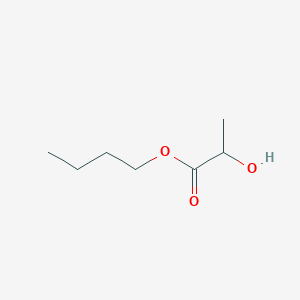
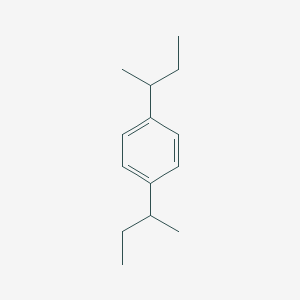
![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)
